molecular formula C12H17NO B1320188 1-(2-Methyl-2,3-dihydro-benzofuran-5-YL)-propylamine CAS No. 919039-45-5

1-(2-Methyl-2,3-dihydro-benzofuran-5-YL)-propylamine

Número de catálogo: B1320188
Número CAS: 919039-45-5
Peso molecular: 191.27 g/mol
Clave InChI: ZZHKIYFEXZSVMA-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-(2-Methyl-2,3-dihydro-benzofuran-5-YL)-propylamine is a substituted propylamine derivative featuring a 2-methyl-2,3-dihydrobenzofuran moiety attached to the amine group via a propyl chain. For instance, 2,3-dihydrobenzofuran derivatives are noted for their roles in medicinal chemistry, often contributing to enhanced metabolic stability and target binding .

Propiedades

IUPAC Name

1-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c1-3-11(13)9-4-5-12-10(7-9)6-8(2)14-12/h4-5,7-8,11H,3,6,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZHKIYFEXZSVMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC2=C(C=C1)OC(C2)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Synthesis of the 2,3-Dihydrobenzofuran Core

The initial step involves synthesizing the 2,3-dihydrobenzofuran scaffold, which can be achieved by several methods:

These methods typically require purification by column chromatography using hexanes/ethyl acetate mixtures and involve drying of solvents and reagents to ensure high purity.

Introduction of the Propylamine Side Chain

The propylamine moiety is introduced via functionalization at the 5-position of the benzofuran ring:

  • Nucleophilic Substitution or Reductive Amination: The 5-position can be functionalized by converting a suitable leaving group (e.g., halogen or hydroxyl) into an amine via nucleophilic substitution or reductive amination with propylamine or its derivatives.

  • Palladium-Catalyzed C–N Bond Formation: Palladium-catalyzed amination reactions have been employed to form C–N bonds efficiently, allowing the attachment of the propylamine group to the benzofuran ring under controlled conditions.

  • Michael Addition Reactions: Aryllithium reagents derived from brominated dihydrobenzofurans can undergo conjugate addition to Michael acceptors bearing amine functionalities, enabling stereoselective introduction of the propylamine side chain.

One-Pot and Multi-Step Syntheses

Some synthetic routes employ one-pot procedures to improve efficiency:

  • Conversion of phenol derivatives to esters, followed by hydrolysis and cyclization, can be performed sequentially without isolation of intermediates, reducing purification steps and improving yield.

  • Amino derivatives can be reacted with sulfonyl chlorides and bases in organic solvents to form intermediates, which are then converted to the target amine compounds.

Detailed Research Findings and Data

Reaction Conditions and Yields

Step Reagents/Conditions Yield (%) Notes
Cyclization of phenol + acid Acid catalyst (e.g., methanesulfonic acid), reflux 70-85 Purification by column chromatography
Alkylation at 2-position Alkyl halide, base, dry THF 60-75 Requires dry conditions
Palladium-catalyzed amination Pd catalyst, propylamine, base, solvent 65-80 High selectivity, mild conditions
Michael addition with aryllithium Aryllithium, Michael acceptor, THF, -78°C 63-76 Stereoselective, TMEDA additive improves yield

Stereochemistry and Purity

  • The Michael addition step yields products with high diastereomeric excess (up to 85% de), critical for biological activity.

  • Purification techniques such as chiral HPLC and column chromatography are essential to isolate the desired stereoisomer and remove double addition byproducts.

Analytical Techniques

Summary Table of Preparation Methods

Method Key Steps Advantages Limitations
Acid-catalyzed cyclization Phenol + acid → dihydrobenzofuran-2-one → reduction Straightforward, good yields Requires careful control of conditions
Alkylation of dihydrobenzofuran-2-one Alkyl halide + base → methyl substitution High regioselectivity Sensitive to moisture
Palladium-catalyzed amination Pd catalyst + amine → C–N bond formation Mild conditions, high selectivity Requires expensive catalysts
Michael addition with aryllithium Aryllithium + Michael acceptor → amine side chain Stereoselective, high purity Low temperature required (-78°C)
One-pot synthesis Sequential esterification, hydrolysis, cyclization Efficient, fewer purification steps Complex reaction optimization

Análisis De Reacciones Químicas

Types of Reactions: 1-(2-Methyl-2,3-dihydro-benzofuran-5-YL)-propylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the amine group, where the amine can be replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Alkylated or halogenated derivatives.

Aplicaciones Científicas De Investigación

Biochemical Research

1-(2-Methyl-2,3-dihydro-benzofuran-5-YL)-propylamine is primarily utilized in proteomics research. It serves as a biochemical tool for studying various biological processes due to its unique structural properties. For example, it can act as a substrate or inhibitor in enzyme assays, helping researchers understand enzyme kinetics and mechanisms.

Table 1: Common Uses in Biochemical Research

Application TypeDescription
Enzyme InhibitionUsed to study the inhibition of specific enzymes.
Substrate for AssaysActs as a substrate in enzymatic reactions.
ProteomicsAids in the identification and quantification of proteins.

Pharmacological Studies

The compound has potential implications in pharmacology, particularly concerning its effects on neurotransmitter systems. Its structure suggests possible interactions with serotonin and dopamine receptors, making it a candidate for studies related to mood disorders and neuropharmacology.

Case Study Example : A study investigating the effects of similar compounds on serotonin receptor activity highlighted the potential for this compound to influence mood regulation pathways.

Cosmetic Formulations

Recent research has explored the incorporation of this compound into cosmetic products due to its skin-beneficial properties. Its ability to enhance skin hydration and provide anti-aging effects makes it an attractive ingredient for topical formulations.

Table 2: Cosmetic Applications

Application TypeDescription
Skin HydrationEnhances moisture retention in skin formulations.
Anti-AgingPotentially reduces signs of aging through improved elasticity.
Stability ImprovementContributes to the stability of cosmetic formulations.

Mecanismo De Acción

The mechanism of action of 1-(2-Methyl-2,3-dihydro-benzofuran-5-YL)-propylamine involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an agonist or antagonist at certain receptors, modulating biological pathways. The exact molecular targets and pathways depend on the specific application and the structural modifications of the compound.

Comparación Con Compuestos Similares

Structural and Functional Group Comparisons

The compound’s structural uniqueness lies in its dihydrobenzofuran core. Comparisons are drawn to three categories of analogs:

Simple Aliphatic Amines (e.g., Propylamine, Isopropylamine)
  • Propylamine (C₃H₉N): A volatile liquid with strong basicity (pKa ~10.5). It forms crystalline hydrochlorides and reacts exothermically with acids .
  • Isopropylamine : Branched isomer of propylamine; exhibits higher thermal stability due to reduced steric strain .
Property 1-(2-Methyl-2,3-dihydro-benzofuran-5-YL)-propylamine (Hypothetical) Propylamine Isopropylamine
Boiling Point Expected higher (>150°C) due to aromaticity 48°C 34°C
Solubility Likely lower in water, higher in organic solvents Miscible in water Miscible in water
Thermal Stability Enhanced (rigid dihydrobenzofuran reduces decomposition) Moderate High

Key Insight : The aromatic dihydrobenzofuran group in the target compound likely reduces volatility and water solubility compared to simple aliphatic amines but improves thermal stability.

Aryl-Substituted Propylamines (e.g., β-Carboline Derivatives)

β-Carboline derivatives with propylamine substituents, such as 1-(4-hydroxyphenyl)-3-carboxamide(propylamine) β-carboline, demonstrate antileishmanial and antitumor activity (GI₅₀: 1.37–9.20 mmol L⁻¹) . The dihydrobenzofuran moiety in the target compound may similarly enhance bioactivity by promoting interactions with hydrophobic enzyme pockets.

Compound Bioactivity (GI₅₀) Structural Feature
β-Carboline-propylamine derivatives 1.37–9.20 mmol L⁻¹ Aryl + propylamine
Target compound (hypothetical) Not reported Dihydrobenzofuran + propylamine

Key Insight : Substitution with aromatic/heterocyclic groups (e.g., dihydrobenzofuran vs. phenyl) modulates bioactivity, though specific data for the target compound requires further study.

Heterocyclic Propylamine Derivatives
  • 3-(4-Methyl-piperidin-1-yl)-propylamine : A piperidine-substituted propylamine listed in commercial catalogs, suggesting pharmaceutical relevance .
  • 2,3-Dihydro-1-benzofuran-5-ylmethyl)(propyl)amine : A structural analog with a benzofuran core; likely shares similar solubility and stability profiles with the target compound .

Key Insight : Heterocyclic substituents (e.g., piperidine, benzofuran) improve drug-like properties by balancing lipophilicity and metabolic stability.

Actividad Biológica

1-(2-Methyl-2,3-dihydro-benzofuran-5-YL)-propylamine is a compound of significant interest in medicinal chemistry and pharmacology due to its unique structural characteristics and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a benzofuran moiety, characterized by a fused benzene and furan ring, which contributes to its biological properties. The propylamine side chain enhances lipophilicity, potentially affecting its interaction with biological membranes and pharmacokinetic properties.

This compound interacts with various molecular targets, including neurotransmitter receptors. Its mechanism may involve:

  • Receptor Binding : Acting as an agonist or antagonist at specific receptors.
  • Modulation of Signaling Pathways : Influencing pathways related to cell growth, oxidative stress, and inflammation.
  • Gene Expression Alteration : Affecting transcription factors that regulate cellular processes.

Biological Activities

The compound has been investigated for various biological activities:

  • Anti-inflammatory Effects : Similar benzofuran derivatives have shown significant inhibition of pro-inflammatory mediators such as COX-2 and PGE2, suggesting potential applications in treating inflammatory diseases .
  • Anticancer Properties : Research indicates that benzofuran derivatives can inhibit cancer cell proliferation. For example, compounds structurally related to this compound have demonstrated IC50 values indicating effective inhibition of tumor cell lines like HCT116 .
  • Neuroprotective Effects : Compounds with similar structures have been linked to neuroprotective activities through selective inhibition of enzymes such as butyrylcholinesterase .

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
Anti-inflammatoryInhibition of COX-2 and PGE2 production
AnticancerIC50 values < 50 µM against HCT116 cells
NeuroprotectionSelective inhibition of butyrylcholinesterase

Case Studies

  • Anti-inflammatory Activity : A study on fluorinated benzofuran derivatives demonstrated that certain compounds inhibited PGE2 production in macrophages with IC50 values as low as 1.48 μM. This suggests that modifications in the benzofuran structure can enhance anti-inflammatory effects .
  • Anticancer Potential : In vitro studies showed that derivatives similar to this compound inhibited the proliferation of cancer cells significantly. Notably, a compound with a similar structure exhibited a 70% reduction in cell viability at concentrations around 25 µM .

Q & A

Q. What are the optimal synthetic routes for 1-(2-Methyl-2,3-dihydro-benzofuran-5-YL)-propylamine, and how can reaction conditions be systematically optimized?

  • Methodological Answer : Synthesis typically involves multi-step protocols, such as lithiation of 2-methyl-2,3-dihydrobenzofuran derivatives followed by aldehyde coupling (e.g., 5-bromo-2-methoxybenzaldehyde) and subsequent amine functionalization. Key steps include:
  • Lithiation : Use of n-BuLi in THF at −78 °C to generate reactive intermediates .
  • Aldehyde coupling : Room-temperature reactions in THF to form secondary alcohols .
  • Amine introduction : Reductive amination using LiAlH4 or alkylation with 3-chloro-N,N-dimethylpropan-1-amine under reflux conditions .
    Optimization requires monitoring reaction yields via HPLC or GC-MS, adjusting stoichiometry, and testing alternative catalysts (e.g., AgCN for cyanide substitutions) .

Q. How can structural characterization of this compound be validated to resolve ambiguities in NMR or mass spectrometry data?

  • Methodological Answer :
  • NMR analysis : Compare experimental 1H^1H/13C^{13}C-NMR spectra with computational predictions (e.g., DFT-based simulations) to confirm diastereotopic proton assignments in the dihydrobenzofuran ring.
  • High-resolution mass spectrometry (HRMS) : Use ESI-TOF to verify molecular ion peaks (e.g., [M+H]+^+) and isotopic patterns.
  • X-ray crystallography : Resolve crystal structures to confirm stereochemistry, particularly for the propylamine side chain .

Q. What analytical methods are recommended for quantifying this compound in complex matrices (e.g., biological samples)?

  • Methodological Answer :
  • LC-MS/MS : Employ reverse-phase C18 columns with mobile phases (e.g., acetonitrile/0.1% formic acid) and multiple reaction monitoring (MRM) transitions for selective detection.
  • Sample preparation : Liquid-liquid extraction (e.g., ethyl acetate) or solid-phase extraction (SPE) to isolate the compound from interferents .

Advanced Research Questions

Q. How do electronic and steric effects of the 2-methyl group in the dihydrobenzofuran ring influence the compound’s reactivity and binding affinity?

  • Methodological Answer :
  • Computational modeling : Perform DFT calculations (e.g., Gaussian 16) to analyze frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps. Compare with analogs lacking the methyl group.
  • Binding assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure affinity differences toward target receptors (e.g., serotonin transporters) .

Q. What strategies can resolve contradictions in reported pharmacological data (e.g., conflicting IC50 values)?

  • Methodological Answer :
  • Assay standardization : Validate experimental conditions (e.g., buffer pH, temperature, cell lines) across studies.
  • Meta-analysis : Pool data from independent labs, applying statistical tools (e.g., Bland-Altman plots) to identify systematic biases.
  • Orthogonal assays : Confirm activity using alternative methods (e.g., radioligand binding vs. functional cAMP assays) .

Q. How can enantiomeric separation be achieved for the propylamine side chain, and what chiral stationary phases are most effective?

  • Methodological Answer :
  • Chiral HPLC : Use columns with cellulose- or amylose-based phases (e.g., Chiralpak IA/IB) and hexane/isopropanol mobile phases.
  • Synthetic resolution : Prepare diastereomeric salts with chiral acids (e.g., tartaric acid) and recrystallize .

Q. What are the degradation pathways of this compound under accelerated stability conditions, and how can they be mitigated?

  • Methodological Answer :
  • Forced degradation studies : Expose the compound to heat (40–60°C), humidity (75% RH), and oxidative conditions (H2O2). Monitor degradation products via LC-MS.
  • Stabilization : Add antioxidants (e.g., BHT) or use lyophilization for long-term storage .

Q. How does the compound’s logP and pKa affect its pharmacokinetic profile, and what in vitro models best predict blood-brain barrier penetration?

  • Methodological Answer :
  • logP determination : Use shake-flask method with octanol/water partitioning.
  • pKa measurement : Employ potentiometric titration or capillary electrophoresis.
  • BBB prediction : Parallel artificial membrane permeability assay (PAMPA-BBB) or MDCK-MDR1 cell monolayers .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.